molecular formula C8H7NO3 B1282252 (5-Cyanofuran-2-yl)methyl acetate CAS No. 89149-68-8

(5-Cyanofuran-2-yl)methyl acetate

Cat. No.: B1282252
CAS No.: 89149-68-8
M. Wt: 165.15 g/mol
InChI Key: BMEYPXWEHRGQTG-UHFFFAOYSA-N
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Description

(5-Cyanofuran-2-yl)methyl acetate is an organic compound with the molecular formula C8H7NO3 It is a derivative of furan, a heterocyclic aromatic compound, and contains a cyano group (-CN) at the 5-position and an acetate group (-COOCH3) at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanofuran-2-yl)methyl acetate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide.

    Acetylation: The final step involves the acetylation of the furan ring at the 2-position using acetic anhydride or acetyl chloride in the presence of a catalyst, such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding furan derivatives with oxidized functional groups.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Oxidized furan derivatives with carboxylic acid or aldehyde groups.

    Reduction: Amino-furan derivatives.

    Substitution: Furan derivatives with various functional groups replacing the acetate group.

Scientific Research Applications

(5-Cyanofuran-2-yl)methyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Cyanofuran-2-yl)methyl acetate and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: A furan derivative with a carboxylic acid group at the 2-position.

    2-Acetylfuran: A furan derivative with an acetyl group at the 2-position.

    5-Cyanofuran: A furan derivative with a cyano group at the 5-position.

Comparison: (5-Cyanofuran-2-yl)methyl acetate is unique due to the presence of both a cyano group and an acetate group on the furan ring. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. In contrast, similar compounds with only one functional group may have more limited reactivity and applications.

Properties

IUPAC Name

(5-cyanofuran-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-3H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEYPXWEHRGQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00519086
Record name (5-Cyanofuran-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89149-68-8
Record name (5-Cyanofuran-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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